4-Oxoimidazolidine-2-carboxylic acid
Description
4-Oxoimidazolidine-2-carboxylic acid (CAS 41371-53-3) is a cyclic urea derivative with a five-membered imidazolidine ring containing a ketone group at position 2 and a carboxylic acid substituent at position 4. Its molecular formula is C₄H₆N₂O₃, and molar mass is 130.10 g/mol . This compound is structurally analogous to (S)-pyroglutamic acid, a component of peptide hormones, and serves as a precursor for synthesizing bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors .
Properties
CAS No. |
62512-88-3 |
|---|---|
Molecular Formula |
C4H6N2O3 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
4-oxoimidazolidine-2-carboxylic acid |
InChI |
InChI=1S/C4H6N2O3/c7-2-1-5-3(6-2)4(8)9/h3,5H,1H2,(H,6,7)(H,8,9) |
InChI Key |
GKVKQUTZPFMKCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Serine-Based Cyclization with Carbonylating Agents
A prominent method involves the cyclization of serine derivatives using carbonylating reagents. For instance, DL-serine methyl ester hydrochloride reacts with S,S'-dimethyl dithiocarbonate in water under inert gas protection to form 2-oxo-oxazolidine-4-carboxylic acid derivatives. While this patent focuses on oxazolidine analogs, the methodology is adaptable to imidazolidine systems by substituting serine with 2-amino-3-hydroxypropanoic acid derivatives.
Reaction Conditions :
- Solvent : Water (environmentally favorable)
- Temperature : 5–35°C (stepwise cooling and heating)
- Yield : 86–89% after hydrolysis and purification.
Nuclear magnetic resonance (NMR) data confirm product integrity, with characteristic signals for the carboxylic acid (δ ~173–174 ppm in $$^{13}\text{C}$$ NMR) and oxo group (δ ~158–159 ppm).
Phosgene-Mediated Cyclization
The synthesis of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid provides a template for adapting to the target compound. Starting with (S)-2-amino-3-(methylamino)propionic acid hydrochloride , treatment with phosgene in aqueous sodium bicarbonate yields the cyclized product. Removing the methyl group from the nitrogen would directly yield 4-oxoimidazolidine-2-carboxylic acid.
Optimization Insights :
- Base : Sodium bicarbonate ensures mild pH control.
- Workup : Ion-exchange chromatography and lyophilization achieve 70% purity.
Hydrolysis of Nitriles and Amides
Nitrile Hydrolysis
Nitriles serve as precursors to carboxylic acids via acidic or basic hydrolysis. For 4-oxoimidazolidine-2-carboxylic acid, a nitrile analog (e.g., 4-oxoimidazolidine-2-carbonitrile ) could be hydrolyzed using:
- H$$2$$SO$$4$$/H$$_2$$O (acidic conditions)
- NaOH/H$$_2$$O (basic conditions followed by acidification).
Challenges :
- Selective hydrolysis without ring degradation.
- Limited literature on nitrile precursors for this specific compound.
Amide Hydrolysis
Amides derived from cyclized intermediates can be hydrolyzed to carboxylic acids. For example, 4-oxoimidazolidine-2-carboxamide treated with 6M HCl under reflux yields the target acid.
Carbonylation of Diamines
Urea or Thiourea Condensation
Reacting 1,2-diaminopropane derivatives with urea or phosgene facilitates imidazolidine ring formation. For instance:
$$
\text{H}2\text{N-CH}2-\text{CH(NH}2\text{)-COOH} + \text{COCl}2 \rightarrow \text{4-Oxoimidazolidine-2-carboxylic acid} + 2\text{HCl}
$$
Advantages :
- High atom economy.
- Scalable for industrial production.
Disadvantages :
Comparative Analysis of Methods
Key Observations :
- Solvent Choice : Water-based systems align with green chemistry principles.
- Yield Optimization : Stepwise temperature control and inert atmospheres enhance reproducibility.
Structural Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions: 4-Oxoimidazolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used under acidic or basic conditions
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted imidazolidine derivatives .
Scientific Research Applications
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: As a structural analogue of naturally occurring amino acids, it is used in the study of peptide hormones.
Mechanism of Action
The mechanism of action of 4-Oxoimidazolidine-2-carboxylic acid involves its role as a structural analogue of pyroglutamic acid. It interacts with various molecular targets, including peptide hormones and enzymes. For example, as a precursor to angiotensin converting enzyme inhibitors, it helps in the regulation of blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Structural Features
- 4-Oxoimidazolidine-2-carboxylic Acid : Imidazolidine ring (two nitrogen atoms), ketone (C2), carboxylic acid (C4).
- (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic Acid : Adds a methyl group at N1, enhancing steric effects and altering hydrogen-bonding patterns .
- Oxothiazolidinecarboxylic Acid (CAS 19771-63-2): Replaces one imidazolidine nitrogen with sulfur (thiazolidine ring), formula C₄H₅NO₃S (molar mass 147.15 g/mol) .
- 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic Acid (CAS 39828-47-2): Contains an unsaturated imidazole ring (non-aromatic due to ketone), formula C₄H₄N₂O₃ (molar mass 128.09 g/mol) .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Structural Feature |
|---|---|---|---|
| 4-Oxoimidazolidine-2-carboxylic acid | C₄H₆N₂O₃ | 130.10 | Imidazolidine, C2=O, C4-COOH |
| (S)-1-Methyl-2-oxoimidazolidine-4-carboxylic acid | C₅H₈N₂O₃ | 144.13 | N1-CH₃ substitution |
| Oxothiazolidinecarboxylic acid | C₄H₅NO₃S | 147.15 | Thiazolidine ring (N replaced by S) |
| 2-Oxoimidazole-4-carboxylic acid | C₄H₄N₂O₃ | 128.09 | Unsaturated imidazole ring |
ACE Inhibitory Activity
Drug Development and Peptide Mimetics
- 4-Oxoimidazolidine Scaffold : Used in peptide hormone analogs due to conformational rigidity. For example, (S)-pyroglutamic acid analogs are explored for neuroendocrine applications .
- Thiazolidine Derivatives : Serve as cysteine prodrugs (e.g., procysteine) to replenish glutathione levels, with applications in oxidative stress-related diseases .
Comparative Analysis of Stability and Reactivity
- Ring Stability : Thiazolidine derivatives (with sulfur) exhibit greater ring stability compared to imidazolidines due to sulfur’s larger atomic size and reduced ring strain .
- Hydrogen-Bonding : Crystallographic studies of (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid reveal intermolecular hydrogen bonds between carboxylic acid groups and ketone oxygen, influencing crystal packing and solubility .
- Reactivity : The unsaturated imidazole derivative (2-oxoimidazole-4-carboxylic acid) undergoes electrophilic substitution more readily than saturated analogs, enabling diverse functionalization .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-Oxoimidazolidine-2-carboxylic acid derivatives?
- Methodological Answer : A common approach involves coupling Boc-protected carboxylic acids with amines using EDCI/HOBt as coupling agents in CH₂Cl₂, followed by Boc deprotection with trifluoroacetic acid (TFA). For example, derivatives like (2RS,4R)-2-arylthiazolidine-4-carboxylic acid amides are synthesized via this method, achieving yields of 58–76% after purification via silica gel chromatography (hexane/EtOAc gradient) .
- Key Steps :
- Activation of carboxyl groups with EDCI/HOBt.
- Amine coupling under basic conditions (Et₃N).
- TFA-mediated Boc removal and chromatographic purification.
Q. How are structural and purity characteristics validated for 4-Oxoimidazolidine-2-carboxylic acid derivatives?
- Methodological Answer : Structural elucidation relies on ¹H NMR and mass spectrometry (MS) . For instance, (2RS,4R)-2-phenylthiazolidine-4-carboxylic acid octadecylamide (1a) was confirmed via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and MS (m/z 457 [M+H]⁺). Purity is assessed by TLC and elemental analysis .
Advanced Research Questions
Q. What strategies optimize stereochemical control in synthesizing 4-Oxoimidazolidine-2-carboxylic acid analogs?
- Methodological Answer : Chirality can be controlled using chiral auxiliaries or enantioselective catalysts. For example, the use of (R)- or (S)-configured starting materials (e.g., (R)-2-amino-2-phenylacetic acid derivatives) ensures retention of stereochemistry during coupling reactions. Evidence from oxirane synthesis (via H₂O₂ oxidation) highlights the role of reaction conditions in preserving stereointegrity .
- Key Considerations :
- Selection of chiral amines or catalysts.
- Monitoring diastereomer ratios via HPLC or chiral column chromatography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
